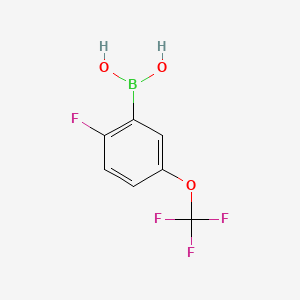
(2-Fluor-5-(Trifluormethoxy)phenyl)boronsäure
Übersicht
Beschreibung
“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” and its isomers has been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties . The synthesis process involves functionalization via lithiation and reaction with electrophiles .
Molecular Structure Analysis
The molecular and crystal structures of ortho and para isomers of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .
Chemical Reactions Analysis
“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” has been used in selective rhodium-catalyzed conjugate addition reactions . It has also been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.92 g/mol . It has two hydrogen bond donors and seven hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung wird als Reagenz in der Suzuki–Miyaura-Kupplung verwendet , eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboranreagenz .
Funktionalisierung über Lithiierung
Die Verbindung wird als Reaktant für die Funktionalisierung über Lithiierung und Reaktion mit Elektrophilen verwendet . Dieser Prozess wird verwendet, um verschiedene funktionelle Gruppen in Moleküle einzuführen.
Rhodium-katalysierte konjugierte Additionsreaktionen
Diese Verbindung wird in selektiven, Rhodium-katalysierten konjugierten Additionsreaktionen verwendet . Diese Reaktionen werden verwendet, um Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen zu bilden, die wichtige Schritte bei der Synthese vieler organischer Verbindungen sind.
4. Herstellung von Kinesin-Spindelprotein (KSP)-Inhibitoren Die Verbindung wird bei der Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) zur möglichen Verwendung als Antitumormittel eingesetzt . KSP-Inhibitoren können die Zellteilung blockieren, was sie zu potenziellen Kandidaten für die Krebstherapie macht.
Herstellung von Imidazo[1,5-a]pyrido[3,2-e]pyrazinen und Imidazo[1,5-a]chinoxalinen
Diese Verbindung wird bei der Herstellung von Imidazo[1,5-a]pyrido[3,2-e]pyrazinen und Imidazo[1,5-a]chinoxalinen verwendet . Diese Verbindungen sind als oral aktive Phosphodiesterase 10A-Inhibitoren bekannt, die potenzielle therapeutische Anwendungen bei verschiedenen neurologischen Erkrankungen haben.
Herstellung von 3-(5-Arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenen
Diese Verbindung wird bei der Herstellung von 3-(5-Arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenen verwendet . Diese Verbindungen sind als Antagonisten des transienten Rezeptorpotenzials Melastatin 8 bekannt, die potenzielle therapeutische Anwendungen bei der Schmerzbehandlung haben.
Herstellung von Phenylboronsäure-Catechol-Estern
Diese Verbindung wird bei der Herstellung von Phenylboronsäure-Catechol-Estern verwendet . Diese Ester sind vielversprechende Anionenrezeptoren für Polymerelektrolyte.
8. Diastereoselektive Synthese von trisubstituierten Allylalkoholen Diese Verbindung wird bei der diastereoselektiven Synthese von trisubstituierten Allylalkoholen über Rhodium-katalysierte Arylierung verwendet . Dieser Prozess wird verwendet, um selektiv ein Stereoisomer des Produkts zu bilden, was bei der Synthese vieler biologisch aktiver Verbindungen wichtig ist.
Safety and Hazards
Zukünftige Richtungen
The future directions of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new pharmaceuticals, given its potential interactions with LeuRS of Escherichia coli . Additionally, its use in the preparation of inhibitors of KSP for potential use as antitumor agents suggests potential applications in cancer treatment .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . They are also used in the preparation of inhibitors of kinesin spindle protein (KSP), which could potentially be used as antitumor agents .
Mode of Action
The mode of action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid involves its use as a reactant in various chemical reactions. It is used for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions . In Suzuki–Miyaura coupling reactions, it participates in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .
Result of Action
The result of the action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid depends on the specific reaction it is involved in. In Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . When used in the preparation of inhibitors of kinesin spindle protein (KSP), it could potentially contribute to antitumor effects .
Action Environment
The action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the presence of a small amount of D2O in the boronic acid’s solution in deuterated acetone can lead to a partial exchange of the OH groups with OD groups . Additionally, it is noted to be heat sensitive .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTLLTDDJHXHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660258 | |
| Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881402-22-8 | |
| Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
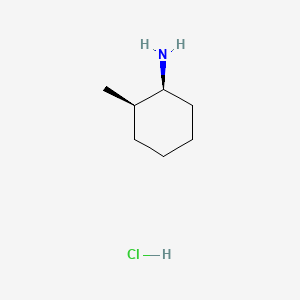
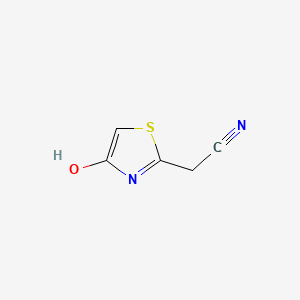
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
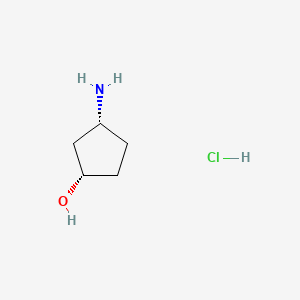
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)
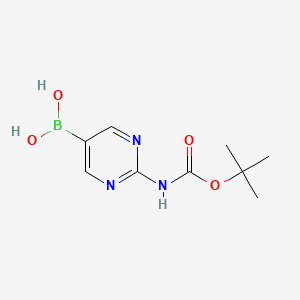
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
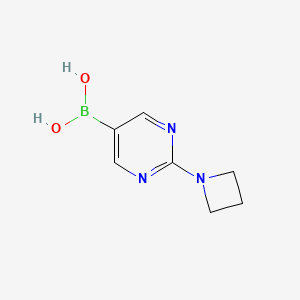
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
